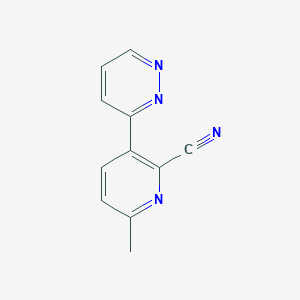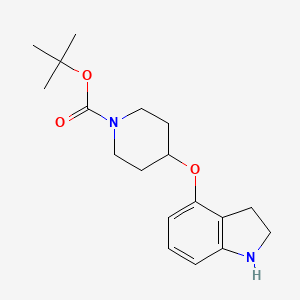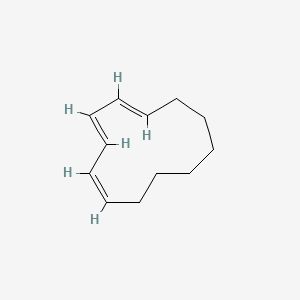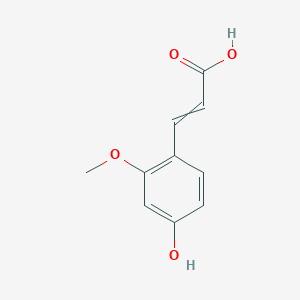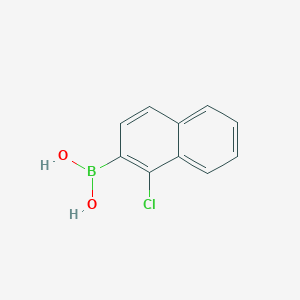
(1-Chloronaphthalen-2-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloronaphthalen-2-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43. It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is widely used in various chemical reactions, particularly in organic synthesis and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-chloronaphthalene with boronic acid derivatives under specific conditions, such as using a palladium catalyst and a suitable solvent.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding naphthalene derivatives and reduction reactions to produce different boronic acid derivatives.
Substitution Reactions: The chlorine atom in the compound can be substituted with various functional groups, leading to a wide range of products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Temperature and Pressure: Controlled to optimize reaction conditions.
Major Products Formed:
Boronic Esters: Formed through esterification reactions.
Substituted Naphthalenes: Resulting from substitution reactions.
Cross-Coupled Products: Formed in Suzuki-Miyaura reactions.
Applications De Recherche Scientifique
(1-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of aromatic systems.
Comparaison Avec Des Composés Similaires
2-Chloronaphthalen-1-yl)boronic Acid: Similar structure but different position of chlorine and boronic acid groups.
4-Chloronaphthalen-1-yl)boronic Acid: Another positional isomer with chlorine and boronic acid groups.
Uniqueness: (1-Chloronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
This comprehensive overview highlights the importance and versatility of (1-Chloronaphthalen-2-yl)boronic acid in various fields of science and industry
Propriétés
Formule moléculaire |
C10H8BClO2 |
|---|---|
Poids moléculaire |
206.43 g/mol |
Nom IUPAC |
(1-chloronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H |
Clé InChI |
FMCKJPVYNLWHBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



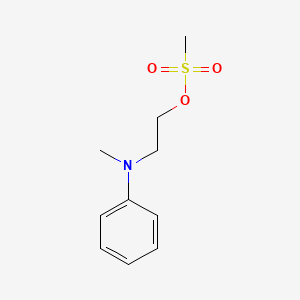
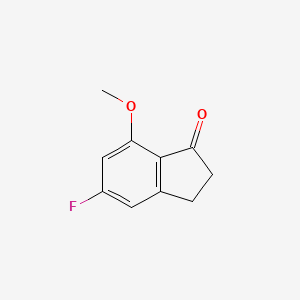
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
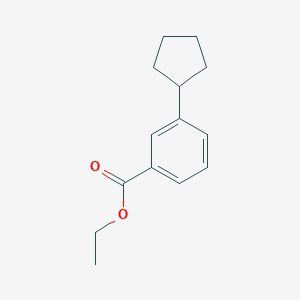

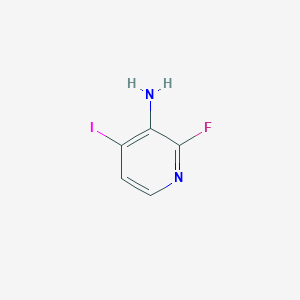
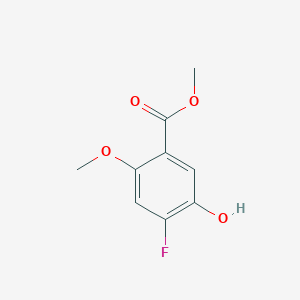
![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
